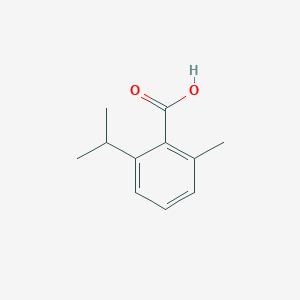

2-Isopropyl-6-methylbenzoic acid

Übersicht

Beschreibung

2-Isopropyl-6-methylbenzoic acid is a compact molecule weighing around 300 Da . It exhibits a diverse array of biological properties, such as anti-inflammatory, antioxidant, antimicrobial, antifungal, and anti-cancer effects .

Synthesis Analysis

The synthesis of 2-Isopropyl-6-methylbenzoic acid involves the acidity of 2-substituted benzoic acids. An intramolecular hydrogen bond, affecting the acidity moderately, was found only in the case of 2-methoxy- and 2-dimethylaminobenzoic acids .Molecular Structure Analysis

The molecular structure of 2-Isopropyl-6-methylbenzoic acid consists of a cyclic peptide combined with a thymol moiety . The molecule has a linear formula of HOC6H2CH(CH3)2CO2H .Chemical Reactions Analysis

The chemical reactions of 2-Isopropyl-6-methylbenzoic acid involve the ortho effect, which was quantitatively analyzed and decomposed into its real or supposed components .Physical And Chemical Properties Analysis

The physical and chemical properties of organic compounds like 2-Isopropyl-6-methylbenzoic acid are important for understanding how to handle the substance properly .Wissenschaftliche Forschungsanwendungen

Steric Effects and Resonance

- Study Focus : Research investigated the effects of the isopropyl group in isopropylbenzoic acids, including 2-isopropylbenzoic acid, on various chemical properties like enthalpies of formation and acidities. The study particularly noted the influence of conformational variability on observed steric effects.

- Key Findings : The isopropyl group in 2-isopropylbenzoic acid exhibits smaller steric effects compared to larger groups due to its conformational freedom. This aspect influences the compound's gas-phase acidity and interactions in solutions.

- Source : Fiedler et al., 1999, Collection of Czechoslovak Chemical Communications (Fiedler et al., 1999).

Crystal and Molecular Structures

- Study Focus : This study involved the synthesis and X-ray crystal analysis of the methyl ester of 3-formyl-4,6-dihydroxy-5-isopropyl-2-methylbenzoic acid, an intermediate in synthesizing Espintanol.

- Key Findings : The molecular structure was found to be planar, with strong intramolecular hydrogen bonds influencing the molecule's orientation. This structural insight is crucial for understanding the molecule's reactivity and potential applications.

- Source : Covarrubias-Zúñiga et al., 2002, Analytical sciences (Covarrubias-Zúñiga et al., 2002).

Synthesis and Anticonvulsant Activity

- Study Focus : Research focused on synthesizing alkyl esters of benzoic acids, including those with isopropyl groups, and evaluating their anticonvulsant properties.

- Key Findings : The isopropyl esters demonstrated significant anticonvulsant effects, highlighting the potential pharmaceutical applications of compounds related to 2-isopropyl-6-methylbenzoic acid.

- Source : Hamor and Farraj, 1965, Journal of pharmaceutical sciences (Hamor and Farraj, 1965).

Biochemical Evaluation

- Study Focus : The study involved synthesizing and evaluating the biological activities of novel isopropyl-containing compounds.

- Key Findings : The synthesized compounds, including those with isopropyl groups, exhibited notable anti-inflammatory and antimicrobial activities, suggesting potential applications in treating various conditions.

- Source : Kotaiah et al., 2012, Journal of The Korean Chemical Society (Kotaiah et al., 2012).

Safety And Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

2-methyl-6-propan-2-ylbenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14O2/c1-7(2)9-6-4-5-8(3)10(9)11(12)13/h4-7H,1-3H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WONVHNWCIYFHPU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)C(C)C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

178.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Isopropyl-6-methylbenzoic acid | |

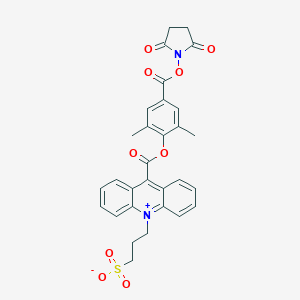

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-Methoxybenzo[c]isoxazole](/img/structure/B179264.png)